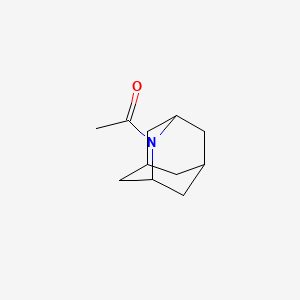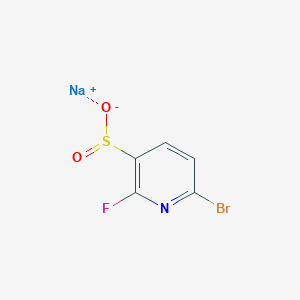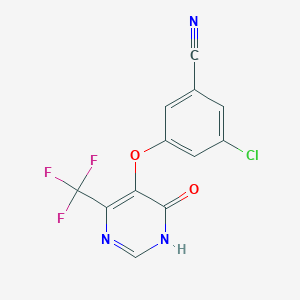
1-(2-Azaadamantan-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Azaadamantan-2-yl)ethanone is a derivative of adamantane, a compound known for its unique cage-like structure. This compound features a nitrogen atom incorporated into the adamantane framework, which significantly alters its chemical and physical properties. The presence of the nitrogen atom makes it a valuable compound in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
The synthesis of 1-(2-Azaadamantan-2-yl)ethanone typically involves the construction of the 2-azaadamantane skeleton. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaftalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one . Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(2-Azaadamantan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine and other oxidants.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The nitrogen atom in the structure allows for nucleophilic substitution reactions, which can be used to introduce various functional groups.
Common reagents used in these reactions include iodine, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Azaadamantan-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and interactions.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(2-Azaadamantan-2-yl)ethanone involves its interaction with specific molecular targets. The nitrogen atom in the structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-(2-Azaadamantan-2-yl)ethanone can be compared to other azaadamantane derivatives, such as 2-azaadamantane N-oxyl (AZADO) and 1,3-diazaadamantane . These compounds share similar structural features but differ in their specific chemical properties and applications. For example, AZADO is known for its catalytic efficiency in oxidation reactions, while 1,3-diazaadamantane has applications in medicinal chemistry .
Similar Compounds
- 2-Azaadamantane N-oxyl (AZADO)
- 1,3-Diazaadamantane
- 7-Amino-1,3,5-triazaadamantane
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
1-(2-azatricyclo[3.3.1.13,7]decan-2-yl)ethanone |
InChI |
InChI=1S/C11H17NO/c1-7(13)12-10-3-8-2-9(5-10)6-11(12)4-8/h8-11H,2-6H2,1H3 |
Clave InChI |
JRHOAGCFXRGASI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2CC3CC(C2)CC1C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Isoxazolo[4,3-D]pyrimidine](/img/structure/B13109832.png)


![4-[2-(3,4-dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13109838.png)
![3H-1,2,3-Triazolo[4,5-b]pyridine-5,7-diamine](/img/structure/B13109845.png)


![1'-(Thiophen-2-YL)spiro[piperidine-4,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one hcl](/img/structure/B13109863.png)

![(1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13109870.png)

